N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
Properties
Molecular Formula |
C7H11N3O4S |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
N-ethyl-1-methyl-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O4S/c1-3-8-15(13,14)5-4-10(2)7(12)9-6(5)11/h4,8H,3H2,1-2H3,(H,9,11,12) |
InChI Key |
FXMBNABREHEMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN(C(=O)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis and Sulfonamide Formation
A key method involves synthesizing ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates via the Biginelli reaction. These intermediates are then reacted with p-toluene sulfonyl chloride under phase-transfer catalysis conditions (dioxane/K2CO3/tetrabutylammonium bromide) to afford sulfonylated derivatives with moderate yields (35–55%).
- The reaction mechanism includes nucleophilic attack of the secondary amine on the sulfonyl chloride, with elimination of HCl.
- Two products can form depending on the reaction layer (dioxane or carbonate), with the sulfonylated tetrahydropyrimidine predominating in the organic phase.
- Characterization data such as IR (NH, C=O, S=O stretches) and 1H-NMR (NH proton singlets around δ 9.2 ppm) confirm product structures.
Alkylation and Substitution Strategies
Alkylation of uracil derivatives with alkyl halides (e.g., iodomethane) in the presence of bases like sodium hydride (NaH) in polar aprotic solvents (DMF) is employed to introduce methyl groups at nitrogen positions. Subsequent condensation with amines such as (R)-3-amino piperidine yields substituted pyrimidine derivatives.
- The alkylation step is critical for installing the N-methyl group.
- Phase-transfer catalysis and mild alkaline conditions facilitate the introduction of sulfonamide groups and other substituents.
Alternative Synthetic Routes and Industrial Considerations
Other routes involve cyclization reactions of diethyl malonate with isocyanide derivatives to form uracil intermediates, followed by phosphorylation and amine condensation steps. However, these methods often suffer from low purity, use of hazardous reagents (phosphorus oxychloride), and generate significant waste, limiting industrial applicability.
A novel preparation process described in patent CN103819450B highlights a shorter, higher-yielding synthetic pathway for a related compound SYR-322 (a structurally similar pyrimidine sulfonamide derivative), involving:
- Alkylation,
- Phase-transfer catalyzed reactions,
- Catalytic hydrogenation,
- Salt formation steps.
This process emphasizes safety, cost-effectiveness, and scalability.
| Preparation Step | Method Description | Yield (%) | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Biginelli reaction + sulfonylation | Reaction of ethyl 6-methyl-2-oxo-4-aryl tetrahydropyrimidine-5-carboxylate with p-toluene sulfonyl chloride under PTC | 35–55 (sulfonylated product) | p-Toluene sulfonyl chloride, dioxane, K2CO3, TBAB, reflux | Moderate yield, well-characterized | Moderate yields, two product layers |
| Alkylation with iodomethane | Methylation of uracil derivatives using NaH/DMF | Not specified | NaH, DMF, iodomethane | Efficient N-methylation | Requires strong base and dry solvents |
| Cyclization with diethyl malonate | Cyclization of diethyl malonate with isocyanide derivatives, followed by phosphorylation | Low purity | Diethyl malonate, isocyanide, POCl3 | Novel intermediates | Hazardous reagents, waste generation |
| Novel process (patent CN103819450B) | Alkylation, phase-transfer catalysis, catalytic hydrogenation, salt formation for SYR-322 | High (not quantified) | NaH, LiBr, phase-transfer catalysts, hydrogenation catalysts | High yield, short steps, scalable | Patent protected, specific to SYR-322 |
- IR spectroscopy consistently shows characteristic absorption bands for NH (~3300 cm⁻¹), carbonyl groups (C=O ester and amide at ~1700 cm⁻¹), and sulfonyl groups (S=O at ~1390 cm⁻¹).
- 1H-NMR spectra confirm the presence of NH protons (singlets ~9.2 ppm) and methyl groups (singlets ~2.3 ppm), supporting the substitution pattern.
- The yields reported vary depending on reaction conditions, with phase-transfer catalysis improving sulfonamide formation efficiency.
- The use of mild alkaline conditions (e.g., triethylamine in ethanol) facilitates urea derivative formation and subsequent sulfonylation.
The preparation of N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves multistep synthetic strategies centered on constructing the tetrahydropyrimidine core and introducing sulfonamide functionality. The Biginelli reaction combined with sulfonyl chloride-mediated sulfonamide formation under phase-transfer catalysis is a prominent method, offering moderate yields and well-characterized products. Alternative routes exist but are limited by reagent hazards and lower purity. Recent patent literature suggests improved synthetic processes emphasizing safety, yield, and scalability, which may inform future industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The substitution pattern on the pyrimidine-sulfonamide scaffold significantly influences physicochemical properties. Key analogs include:
- The N-butyl variant (Compound II) would exhibit even higher hydrophobicity, which may influence pharmacokinetic profiles .
- Functional Group Variations : Introduction of a thioxo group at C2 (e.g., Compound 3) alters electronic properties and hydrogen-bonding capacity, which could modulate target binding affinity .
Computational and Pharmacokinetic Insights
- Quantum Chemical Studies : Computational analyses of Compound II (N-butyl analog) reveal distinct electron density distributions compared to simpler N-alkyl variants, impacting dipole moments and solubility .
- ADME Properties : Lipophilic substituents (e.g., butyl, ethyl) may enhance metabolic stability but reduce aqueous solubility, necessitating formulation optimizations for therapeutic use .
Biological Activity
N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 270.31 g/mol. Its structure consists of a tetrahydropyrimidine ring with sulfonamide and dioxo functional groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The synthetic pathways often utilize various reagents such as acetic anhydride and sulfuric acid to introduce the sulfonamide group effectively.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties:
- Cytotoxicity : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). It demonstrated significant cytotoxic effects with IC50 values in the low micromolar range (approximately 9 nM for HT-29 and 17 nM for MCF-7) .
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit tubulin assembly, which is critical for mitotic spindle formation during cell division .
Antimicrobial Activity
In addition to its anticancer effects, the compound has also shown antimicrobial properties:
- Activity Against Bacteria : Preliminary tests suggest that this compound possesses activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values have been reported to be effective against Gram-positive bacteria .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Colon Cancer : In a study involving xenograft models of colon cancer, administration of this compound resulted in significant tumor regression compared to controls. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties highlighted that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent against resistant bacterial strains .
Summary Table of Biological Activities
| Activity Type | Target Cell Type | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-29 (Colon Cancer) | 9 nM | Inhibition of tubulin assembly |
| Anticancer | MCF-7 (Breast Cancer) | 17 nM | Induction of apoptosis |
| Antimicrobial | MRSA | MIC not specified | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
